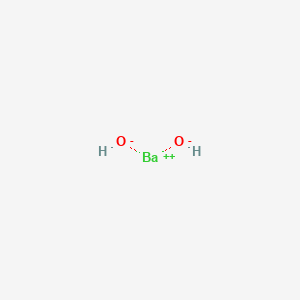

Barium(2+);dihydroxide

Description

Historical Perspectives on Barium(2+);dihydroxide Research

The story of barium hydroxide (B78521) is intrinsically linked to the discovery of the element barium itself. In 1774, Carl Wilhelm Scheele distinguished baryta (barium oxide) from lime, but it was Sir Humphry Davy in 1808 who first isolated the elemental metal by the electrolysis of molten barium hydroxide. ebsco.comlibretexts.orgmelscience.comshef.ac.uk This early work laid the foundation for understanding the fundamental properties of barium and its compounds.

One of the earliest and most significant applications of barium hydroxide in chemical research was in the field of analytical chemistry. wikipedia.orgchemeurope.comquora.com Its utility as a titrant for weak acids, particularly organic acids, was a notable advancement. wikipedia.orgchemeurope.comquora.com Unlike sodium hydroxide and potassium hydroxide solutions which can be contaminated with carbonate, barium hydroxide solutions, when clear, are guaranteed to be carbonate-free due to the insolubility of barium carbonate. wikipedia.orgchemeurope.com This characteristic allowed for more accurate titrations using indicators like phenolphthalein (B1677637) without the interference of weakly basic carbonate ions. wikipedia.orgchemeurope.com

The historical development of its use in organic synthesis began with its recognition as a strong, yet controllable, base. Early research explored its capacity to facilitate reactions such as the hydrolysis of esters and nitriles. wikipedia.orgchemeurope.com These foundational studies paved the way for its broader application in more complex organic transformations that are still relevant today.

Current Academic Significance and Future Research Directions

The academic significance of barium hydroxide has expanded considerably from its historical roots. It is now a versatile tool in various areas of chemical research, with ongoing studies continually uncovering new applications.

In organic synthesis , barium hydroxide is a well-established strong base for a variety of reactions. wikipedia.org It is frequently employed in:

Hydrolysis: Specifically, it can be used for the selective hydrolysis of one of two equivalent ester groups in a molecule. wikipedia.org

Condensation Reactions: It serves as a catalyst in aldol (B89426) condensations and Claisen-Schmidt condensations. wikipedia.orgcdnsciencepub.com

Other Base-Catalyzed Reactions: Its applications extend to Michael additions, Wittig-Horner reactions, and the decarboxylation of amino acids. wikipedia.orgthieme-connect.compatsnap.com

The catalytic properties of barium hydroxide are a major focus of current research. taylorandfrancis.comalfachemic.com "Activated" barium hydroxide has shown high catalytic activity and is considered advantageous due to its low cost and ease of handling. taylorandfrancis.com A significant area of investigation is its use as a catalyst in the transesterification of vegetable oils to produce biodiesel . researchgate.net Research has demonstrated that barium hydroxide can be a highly effective catalyst for this process, leading to high conversion rates and yields of fatty acid methyl esters. researchgate.net Furthermore, it has been successfully used as a catalyst for the synthesis of 1,5-diarylpenta-2,4-dien-1-ones, which are important precursors for various drugs and materials. taylorandfrancis.com

In the realm of materials science , barium hydroxide serves as a crucial precursor for the synthesis of other barium compounds and advanced materials. wikipedia.orgimarcgroup.com Recent research has focused on the synthesis of barium hydroxide nanoparticles . mdpi.com These nanoparticles have shown promise in the conservation and consolidation of historical murals by reacting with sulfates to form insoluble barium sulfate (B86663), thus preventing deterioration. mdpi.com Another notable application is in the synthesis of high-temperature superconductors . scirp.orgscirp.org Barium hydroxide octahydrate is being explored as a substitute for barium carbonate in the synthesis of cuprate-based superconductors, a method that avoids the production of carbon dioxide. scirp.orgscirp.org

Future research directions for barium hydroxide are centered on enhancing its performance and expanding its applications in sustainable technologies and advanced materials. The development of novel methods for synthesizing highly active and stable barium hydroxide catalysts remains a key area of interest. taylorandfrancis.com There is also growing interest in its application in energy storage , with research exploring its use as an electrolyte or additive in certain types of batteries, such as nickel-metal hydride (NiMH) and advanced lead-acid batteries. globenewswire.com Furthermore, the push for a "circular economy" is driving research into more environmentally friendly and efficient production methods for barium hydroxide. patsnap.com The unique properties of its nanoparticles are also expected to open up new avenues in catalysis and materials science. patsnap.commdpi.com

Interactive Data Table: Properties of Barium Hydroxide Forms

| Property | Anhydrous | Monohydrate | Octahydrate |

| Chemical Formula | Ba(OH)₂ | Ba(OH)₂·H₂O | Ba(OH)₂·8H₂O |

| Molar Mass ( g/mol ) | 171.34 | 189.36 | 315.46 |

| Appearance | White solid | White granular solid | Colorless crystals |

| Melting Point (°C) | 408 | 300 | 78 |

| Boiling Point (°C) | 780 | Decomposes | Decomposes |

| Solubility in water ( g/100 mL at 20°C) | 3.89 | 3.89 | 3.89 |

Interactive Data Table: Research Applications of Barium Hydroxide

| Research Area | Specific Application | Key Findings/Advantages |

| Analytical Chemistry | Titration of weak acids | Carbonate-free solutions lead to high accuracy. wikipedia.orgchemeurope.com |

| Organic Synthesis | Base in aldol & Claisen-Schmidt condensations | Effective catalyst for C-C bond formation. wikipedia.orgcdnsciencepub.com |

| Organic Synthesis | Hydrolysis of esters and nitriles | Can exhibit selectivity. wikipedia.org |

| Catalysis | Biodiesel production (transesterification) | High conversion rates and yields. researchgate.net |

| Materials Science | Precursor for superconductors | Avoids CO₂ production compared to BaCO₃. scirp.orgscirp.org |

| Materials Science | Nanoparticle synthesis for art conservation | Effective in desalination and consolidation of murals. mdpi.com |

| Energy Storage | Electrolyte/additive in batteries | Potential for use in NiMH and advanced lead-acid batteries. globenewswire.com |

Properties

IUPAC Name |

barium(2+);dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2H2O/h;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPZNWPYLFFXCP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12230-71-6 (octahydrate), 22326-55-2 (monohydrate) | |

| Record name | Barium hydroxide lime [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017194002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

171.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17194-00-2 | |

| Record name | Barium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17194-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium hydroxide lime [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017194002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Ii. Synthesis and Preparation Methodologies of Barium 2+ ;dihydroxide

Conventional Chemical Synthesis Routes

Conventional methods for producing barium hydroxide (B78521) are well-established and primarily rely on the chemical transformation of barium-containing minerals, such as barite (barium sulfate) and witherite (barium carbonate). penpet.comchemicalbook.comepicmilling.com

Hydration Reactions of Barium Oxide

A principal industrial method for synthesizing barium hydroxide involves the hydration of barium oxide (BaO). ecoinvent.orgatamanchemicals.com This reaction is straightforward and exothermic. sciencemadness.org

Reaction: BaO + H₂O → Ba(OH)₂

In a typical industrial process, barium oxide is suspended in water or a recycled mother liquor. The mixture is heated to facilitate the reaction and to destroy any peroxides that may be present. ecoinvent.org The resulting barium hydroxide, which is more soluble in hot water than in cold, is then crystallized from the solution upon cooling. sciencemadness.org The octahydrate form, Ba(OH)₂·8H₂O, is commonly produced through this crystallization process. ecoinvent.org This octahydrate can be converted to the monohydrate by heating it in air. atamanchemicals.com Further heating to 800 °C will decompose the hydroxide back to barium oxide. wikipedia.org

| Reactant | Product | Conditions |

| Barium Oxide (BaO) | Barium Hydroxide (Ba(OH)₂) | Reaction with water, often heated. Crystallization upon cooling. |

Precipitation-Based Production from Barium Precursors

Precipitation reactions offer another viable route for the production of barium hydroxide. This method typically involves a double displacement reaction where a soluble barium salt reacts with a strong base. sciencemadness.orgquora.com

A common example is the reaction between barium chloride (BaCl₂) and sodium hydroxide (NaOH). quora.combarium-hydroxide.com

Reaction: BaCl₂ + 2NaOH → Ba(OH)₂↓ + 2NaCl

In this process, aqueous solutions of the reactants are mixed, leading to the precipitation of barium hydroxide, which has limited solubility in water. quora.com The precipitate can then be separated by filtration. To obtain a purer product, the solutions are often warmed before mixing and then filtered while hot to remove any contaminating barium carbonate. sciencemadness.org Similarly, barium nitrate (B79036) can be used as the barium precursor. barium-hydroxide.com Another approach involves the reaction of barium acetate (B1210297) with potassium hydroxide at elevated temperatures (60-80 °C); the less soluble barium hydroxide precipitates as the solution cools. sciencemadness.org

| Barium Precursor | Reactant | Product |

| Barium Chloride (BaCl₂) | Sodium Hydroxide (NaOH) | Barium Hydroxide (Ba(OH)₂) |

| Barium Nitrate (Ba(NO₃)₂) | Sodium Hydroxide (NaOH) | Barium Hydroxide (Ba(OH)₂) |

| Barium Acetate | Potassium Hydroxide (KOH) | Barium Hydroxide (Ba(OH)₂) |

Industrially, barium hydroxide can also be produced from barium sulfide (B99878) (BaS), which is obtained from the reduction of barite. google.comkremer-pigmente.com The aqueous barium sulfide solution can be oxidized, for instance by air, to form barium hydroxide. kremer-pigmente.com

Thermal Decomposition and Conversion Processes

Thermal decomposition methods are also employed, particularly for converting barium carbonate into barium hydroxide. Barium carbonate decomposes upon heating to high temperatures (around 1300°C) to yield barium oxide and carbon dioxide. chemicalbook.com The resulting barium oxide can then be hydrated as described previously.

Reaction: BaCO₃ → BaO + CO₂

This decomposition is a reversible reaction. google.com To drive the reaction forward and achieve complete decomposition, temperatures above 1360°C are often necessary. google.com The presence of a reducing agent like carbon can facilitate the conversion at lower temperatures (1100-1400°C). google.com Another method involves the reaction of barium carbonate with superheated steam at red heat to form barium hydroxide directly. atomistry.com

The primary raw material for many barium compounds is barite (barium sulfate). chemicalbook.comepicmilling.com To produce barium hydroxide from barite, the barite is first reduced with carbon at high temperatures (1000–1200 °C) to produce barium sulfide. google.com The barium sulfide is then converted to barium hydroxide through various routes, including partial oxidation. google.com

Nanoscale and Advanced Material Fabrication Techniques

With the advent of nanotechnology, methods have been developed to synthesize barium hydroxide at the nanoscale, opening up new applications for this compound.

Chemical Co-precipitation for Nanoparticle Synthesis

Chemical co-precipitation is a widely used technique for the synthesis of barium hydroxide nanoparticles. This bottom-up approach allows for control over particle size and morphology. In a typical synthesis, aqueous solutions of a soluble barium salt, such as barium nitrate, and a precipitating agent, like sodium hydroxide, are mixed under controlled conditions. researchgate.net

Reaction: Ba(NO₃)₂ + 2NaOH → Ba(OH)₂↓ + 2NaNO₃

The resulting precipitate consists of nanoparticles of barium hydroxide. Characterization using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) has confirmed the formation of spherical barium hydroxide nanoparticles with sizes in the nanometer range, for instance, around 50 nm. researchgate.net This method is valued for its simplicity and effectiveness in producing nanomaterials.

Hydrothermal and Sol-Gel Processing for Complex Oxides

Barium hydroxide is a crucial precursor in the hydrothermal and sol-gel synthesis of complex oxides, such as barium titanate (BaTiO₃), a material with important dielectric and piezoelectric properties.

In the hydrothermal method , barium hydroxide and a titanium source are reacted in an aqueous solution at elevated temperatures and pressures. This process allows for the direct formation of crystalline barium titanate powders without the need for high-temperature calcination.

The sol-gel process involves the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a "gel" (a solid-like network). Barium hydroxide can be used as the barium source, which is reacted with a titanium alkoxide in a suitable solvent. This process offers excellent control over the purity, homogeneity, and stoichiometry of the final complex oxide product.

Ion Exchange Resins in Barium(2+);dihydroxide Production

The production of this compound, commonly known as barium hydroxide, can be effectively achieved through ion exchange processes. This methodology offers a route to obtain high-purity barium hydroxide by utilizing the reversible exchange of ions between a soluble barium salt solution and a solid ion exchange resin. dupont.comscispace.com The technique can be broadly categorized into two primary approaches: the use of strongly acidic cation exchange resins or the application of strongly basic anion exchange resins. google.comgoogle.com

Cation Exchange Resin Process

A prevalent method involves the use of a strongly acidic cation exchange resin. google.com In this process, an aqueous solution of a barium salt, such as barium chloride or barium sulfide, is passed through a column containing the resin, typically in its sodium or potassium form. google.comgoogle.com The barium ions (Ba²⁺) from the solution are taken up by the resin, displacing the sodium (Na⁺) or potassium (K⁺) ions, which are then released into the effluent solution. google.com

Following the exhaustion of the resin's exchange capacity, it is separated and regenerated. google.com The regeneration is accomplished by passing a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) through the resin column. google.com This step elutes the captured barium ions, which react with the hydroxide ions from the regenerant solution to form an aqueous solution of barium hydroxide. google.com The concentrated effluent can then be cooled to crystallize barium hydroxide octahydrate, often achieving a purity of over 99.5%. google.com A significant advantage of this process is the separate recovery of a secondary product, such as sodium sulfide (Na₂S), from the initial effluent, which holds its own commercial value. google.com

Anion Exchange Resin Process

Alternatively, barium hydroxide can be produced using a strongly basic anion exchange resin that is in the hydroxyl (OH⁻) form. google.com In this approach, an aqueous solution of a barium salt, for example, barium chloride (BaCl₂) or barium nitrate (Ba(NO₃)₂), is passed through the resin bed. google.com The resin exchanges its hydroxide ions for the anions (e.g., Cl⁻, NO₃⁻) from the salt solution. The barium cations pass through the column along with the exchanged hydroxide ions, directly forming a barium hydroxide solution as the effluent. google.com Barium hydroxide octahydrate can then be crystallized from this solution. google.com

Research has shown that barium ions (Ba²⁺) exhibit a high affinity for certain types of ion exchange resins, which facilitates their effective separation. scispace.com The choice between cation and anion exchange methods can depend on factors such as the desired purity, the starting materials available, and the economic viability of co-products.

Below are data tables summarizing the key parameters of these ion exchange methodologies based on detailed research findings.

Table 1: Cation Exchange Process for this compound Production

| Parameter | Description | Reference |

| Resin Type | Strongly acidic cation exchange resin | google.com |

| Resin Form | Sodium (Na⁺) or Potassium (K⁺) form | google.comgoogle.com |

| Starting Material | Aqueous solution of Barium Sulfide (BaS) or other soluble barium salts like Barium Chloride (BaCl₂) | google.comgoogle.com |

| Exchange Reaction | Resin-Na⁺ + Ba²⁺ → Resin-Ba²⁺ + Na⁺ | google.com |

| Regenerant | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 3-8 N) | google.comgoogle.com |

| Regeneration Reaction | Resin-Ba²⁺ + NaOH → Resin-Na⁺ + Ba(OH)₂ | google.com |

| Primary Product | This compound (Barium Hydroxide) solution, crystallized as octahydrate | google.comgoogle.com |

| Co-product | Sodium Sulfide (Na₂S) or Sodium Chloride (NaCl) solution | google.comgoogle.com |

Table 2: Anion Exchange Process for this compound Production

| Parameter | Description | Reference |

| Resin Type | Strongly basic anion exchange resin | google.com |

| Resin Form | Hydroxyl (OH⁻) form | google.com |

| Starting Material | Aqueous solution of Barium Chloride (BaCl₂), Barium Nitrate (Ba(NO₃)₂), or Barium Acetate | google.com |

| Exchange Reaction | Resin-OH⁻ + Cl⁻ → Resin-Cl⁻ + OH⁻ | google.com |

| Primary Product | This compound (Barium Hydroxide) solution is the direct effluent | google.com |

| Post-processing | Crystallization of Barium Hydroxide Octahydrate from the effluent | google.com |

Iii. Structural Elucidation and Crystallographic Investigations of Barium 2+ ;dihydroxide

Crystalline Forms and Hydration States

Barium(2+);dihydroxide is known to exist in several forms, most notably as anhydrous Ba(OH)₂, but more commonly in its hydrated states. The degree of hydration significantly influences the crystal structure. It typically crystallizes from aqueous solutions as an octahydrate, which upon heating in air, converts to the commercially standard monohydrate. unito.itnih.gov Further heating in a vacuum at 100°C will yield the anhydrous barium oxide. unito.it Depending on the temperature, barium hydroxide (B78521) can crystallize with one, three, eight, or even sixteen molecules of water. geeksforgeeks.org

The monohydrate of barium hydroxide, Ba(OH)₂·H₂O, adopts a monoclinic, layered crystal structure. testbook.comscispace.com In this arrangement, the barium (Ba²⁺) centers exhibit a square antiprismatic geometry. wikipedia.org Each barium ion is coordinated by two water ligands and six hydroxide ligands. These hydroxide ligands play a crucial role in the extended structure, acting as bridges to neighboring Ba²⁺ centers; some are doubly bridging while others are triply bridging. wikipedia.org This intricate network of coordination and bridging results in the characteristic layered supramolecular assembly of the monohydrate.

Interactive Table 1: Crystallographic Data for this compound Hydrates

| Hydrate Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| Monohydrate | Monoclinic | Not specified | Not specified | Not specified | Not specified | scispace.com |

| Trihydrate | Orthorhombic | Pnma | 7.640(2) | 11.403(5) | 5.965(1) | bohrium.comdtu.dk |

| Octahydrate | Tetragonal | Not specified | Not specified | Not specified | Not specified | geeksforgeeks.org |

| Octahydrate | Monoclinic | P2₁/c | Not specified | Not specified | Not specified | wikipedia.org |

Note: Detailed lattice parameters for the monohydrate and tetragonal octahydrate were not available in the searched literature. There appears to be a discrepancy in the literature regarding the crystal system of the octahydrate.

The octahydrate form, Ba(OH)₂·8H₂O, presents a different structural motif. It is stable at room temperature and crystallizes in a tetragonal system. geeksforgeeks.org In the crystalline architecture of the octahydrate, the individual Ba²⁺ centers are eight-coordinate, meaning each barium ion is surrounded by eight oxygen atoms from water molecules. unito.itwikipedia.org Unlike the monohydrate, these coordinating ligands are not shared between adjacent barium centers. wikipedia.org One detailed structural analysis describes the structure as being composed of Ba(H₃O₄)₂ ribbons, with the Ba²⁺ ion bonded to seven oxygen atoms at distances ranging from 2.43 to 3.17 Å. wikipedia.org

Advanced Diffraction Techniques

Diffraction methods are the cornerstone for determining the crystal structure of materials like this compound. By analyzing the pattern of scattered radiation, scientists can deduce the arrangement of atoms in a crystal lattice.

X-ray diffraction (XRD) is a powerful and widely used technique for characterizing crystalline materials. It has been employed to study barium hydroxide in various forms, including nanoparticles and as a component in complex mixtures. chemicalbook.comresearchgate.net For instance, XRD analysis of barium hydroxide nanoparticles confirmed a monoclinic structure and allowed for the calculation of the average crystallite size from the broadening of the diffraction peaks. chemicalbook.combinghamuni.edu.ng In studies of chemical reactions, XRD is used to identify the resulting phases; for example, it has been used to confirm the formation of cubic BaTiO₃ from the reaction of barium hydroxide with titania. nih.gov Furthermore, advanced XRD analysis using the Rietveld method has been applied to study the microstructural properties of barium carbonate that forms from the natural carbonation of barium hydroxide octahydrate, revealing details about anisotropic line-broadening. nih.gov

While X-ray diffraction is excellent for locating heavier atoms like barium, it is less effective for precisely determining the positions of light atoms such as hydrogen. Neutron diffraction overcomes this limitation and is thus an invaluable tool for understanding the role of water molecules and hydroxide ions in the crystal lattice, particularly in defining hydrogen bonding networks.

A neutron diffraction study on barium hydroxide trihydrate (Ba(OH)₂·3H₂O) provided significant insights into its hydrogen-bond system. dtu.dk The study revealed that the water molecules form strong hydrogen bonds with the hydroxide ions, with H···O distances measured at 1.696(3) Å, 1.667(3) Å, and 1.672(2) Å. bohrium.comdtu.dk Conversely, the hydroxide ions themselves were found not to be hydrogen-bonded. bohrium.comdtu.dk This research highlights a common structural theme in hydroxide hydrates: the water molecules are the primary participants in strong hydrogen bonding, while the hydroxide ions are less involved. dtu.dk

Interactive Table 2: Selected Bond Data from Neutron Diffraction of Ba(OH)₂·3H₂O

| Parameter | Value | Reference |

| H···O Bond Distance (H₂O I) | 1.696(3) Å | bohrium.comdtu.dk |

| H···O Bond Distance (H₂O II) | 1.667(3) Å | bohrium.comdtu.dk |

| H···O Bond Distance (H₂O II) | 1.672(2) Å | bohrium.comdtu.dk |

| O-H Bond Length (H₂O) | 0.99-1.01 Å | dtu.dk |

| O-H Bond Length (OH⁻) | 0.948(3) Å | bohrium.comdtu.dk |

| H-O-H Angle (H₂O I) | 102.0(2)° | dtu.dk |

| H-O-H Angle (H₂O II) | 107.6(2)° | dtu.dk |

Theoretical Approaches to Molecular and Supramolecular Structure

Alongside experimental methods, theoretical and computational chemistry provide powerful tools for investigating molecular and supramolecular structures. Methods like Density Functional Theory (DFT) and ab initio molecular dynamics simulations can be used to model and predict the properties of compounds like this compound. scispace.com

While specific theoretical studies focusing solely on solid-state barium hydroxide are not extensively documented in the searched literature, research on related systems demonstrates the potential of these approaches. For example, Quantum Mechanical/Molecular Mechanical Molecular Dynamics (QM/MM MD) simulations have been used to study the structural and dynamical properties of the hydrated barium ion (Ba²⁺) in aqueous solution. bohrium.com These simulations provide insights into the structure of the hydration shells that are fundamental to the formation of crystalline hydrates. One study using the SCAN functional determined the Ba²⁺-water distance to be 2.79 Å, with coordination numbers of 8 and 9 being equally distributed in the first hydration shell. bohrium.com Another ab initio molecular dynamics simulation also found that the hydration structure of Ba²⁺ is well-ordered. These theoretical findings are in close agreement with experimental data and underscore the capability of computational methods to predict and explain the supramolecular structure of hydrated ions, which is the foundational unit of the crystalline hydrates of barium hydroxide. bohrium.com

Computational Chemistry of Hydration Clusters

The initial stages of hydration of barium hydroxide have been explored through computational chemistry, focusing on small clusters of barium monohydroxide with a few water molecules (BaOH(H₂O)ₘ where m = 1-3). These studies, combining laser photoionization experiments with ab initio calculations, provide insight into the energetics and structures of these nascently hydrated species. conicet.gov.arnih.gov

Theoretical investigations have demonstrated that the most stable structures of these small clusters involve the direct coordination of water molecules to the barium atom. This is in contrast to structures characterized by hydrogen-bonded networks involving the hydroxide group and water molecules. nih.gov The primary interactions driving the formation of these clusters are electrostatic and polarization forces between the Ba⁺ and OH⁻ ion cores, which become progressively solvated with the addition of each water molecule. conicet.gov.arnih.gov

Ab initio calculations have been employed to determine the hydration energies for the most stable isomers of BaOH(H₂O)₁₋₃ clusters. These calculations are crucial for understanding the step-wise solvation process.

| Cluster | Hydration Energy (eV) |

| BaOH(H₂O)₁ | ~0.6 |

| BaOH(H₂O)₂ | ~1.2 |

| BaOH(H₂O)₃ | ~1.7 |

This table presents approximate hydration energies derived from computational studies on small barium monohydroxide-water clusters.

Furthermore, the ionization energies of these clusters have been determined experimentally and corroborated by computed adiabatic ionization energies. This agreement lends confidence to the computationally determined structures. nih.gov The study of these small clusters is fundamental to understanding the transition from a gas-phase ion to a fully solvated ion in aqueous solution.

Modeling of Barium Ion Coordination Environments

The coordination environment of the barium ion (Ba²⁺) in aqueous solution is critical for understanding its chemical behavior. Computational modeling, including ab initio molecular dynamics (AIMD) simulations and electronic structure methods, has been instrumental in characterizing the hydration structure of the Ba²⁺ ion. acs.org

These studies have revealed that the first hydration shell of the Ba²⁺ ion is flexible, with the coordination number—the number of water molecules directly bonded to the metal ion—fluctuating. researchgate.net However, a predominant coordination number of eight is consistently observed in both theoretical models and experimental data, such as that from Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. acs.orgresearchgate.net This octa-coordination is a key feature of the aqueous Ba²⁺ ion. acs.org

The local hydration structure is characterized by a stable arrangement of eight water molecules in the first solvation shell. acs.org The interaction between the barium ion and the surrounding water molecules has been quantified through calculations of hydration free energy. The predicted hydration free energy for Ba²⁺ is approximately -304 ± 1 kcal/mol, which shows excellent agreement with the experimental value of -303 kcal/mol. acs.org

Simulations also provide detailed information on the geometry of the hydration shell, including the distances between the barium ion and the oxygen atoms of the coordinating water molecules (Ba-O distances). These distances have been found to be in the range of 2.75 to 2.85 Å. researchgate.net

| Parameter | Value | Source |

| Predominant Coordination Number | 8 | acs.orgresearchgate.net |

| Calculated Hydration Free Energy | -304 ± 1 kcal/mol | acs.org |

| Experimental Hydration Free Energy | -303 kcal/mol | acs.org |

| Ba-O Distance (from EXAFS) | 2.85 Å | researchgate.net |

| Ba-O Distance (from simulations) | 2.75 - 2.85 Å | researchgate.net |

This interactive table summarizes key parameters related to the modeled coordination environment of the aqueous barium ion.

The modeling of the barium ion's coordination is not limited to pure water. In more complex environments, such as at the interface of barite (barium sulfate) and water, the Ba-O bond distances for the surface barium ions range from 2.71 (± 0.02) to 3.29 (± 0.02) Å. osti.gov In organometallic complexes, the coordination environment can be different; for instance, in a Ba-Mn box-type complex, the barium atom is coordinated to eight oxygen atoms with Ba-O distances ranging from 2.636 to 3.073 Å. mdpi.com In some specialized polymer films, an unusually low coordination number of two has been observed for Ba²⁺. acs.org These examples highlight the adaptability of the barium ion's coordination sphere to its local chemical environment, a feature that can be effectively probed and rationalized through computational modeling.

Iv. Chemical Reactivity and Mechanistic Pathways Involving Barium 2+ ;dihydroxide

Fundamental Inorganic Reaction Chemistry

Barium(2+);dihydroxide, commonly known as barium hydroxide (B78521), exhibits a range of characteristic inorganic reactions, primarily driven by its nature as a strong base.

Thermal Decomposition Kinetics and Products

Barium hydroxide undergoes thermal decomposition when subjected to high temperatures. The process and its products are dependent on the hydration state of the compound. Barium hydroxide octahydrate (Ba(OH)₂·8H₂O), the common commercial form, begins to lose its water of hydration at approximately 78°C. atamanchemicals.com Upon further heating, it converts to the monohydrate and eventually to the anhydrous form. atamanchemicals.com The anhydrous barium hydroxide decomposes into barium oxide (BaO) and water (H₂O) at a temperature of around 800°C. atamanchemicals.comwikipedia.org

The decomposition reaction can be represented as: Ba(OH)₂(s) → BaO(s) + H₂O(g) chemiday.com

The kinetics of this decomposition, particularly the dehydration steps, have been studied to understand the energy requirements and reaction rates at different temperatures. atamanchemicals.comresearchgate.net For instance, the octahydrate first dissolves in its own water of hydration before sequential loss of water molecules occurs at increasing temperatures. atamanchemicals.com

Table 1: Thermal Decomposition Stages of Barium Hydroxide

| Temperature | Event | Products |

| ~78°C | Decomposition of octahydrate begins atamanchemicals.com | Ba(OH)₂·H₂O + 7H₂O |

| 100°C (in vacuum) | Conversion of monohydrate wikipedia.org | BaO + H₂O |

| ~375°C | Decomposition to anhydrate atamanchemicals.com | Ba(OH)₂ |

| 800°C | Decomposition of anhydrous form atamanchemicals.comwikipedia.org | BaO + H₂O |

This table provides an overview of the key temperature-dependent decomposition events for barium hydroxide.

Carbon Dioxide Absorption and Carbonate Formation Mechanisms

A significant reaction of barium hydroxide is its ability to readily absorb carbon dioxide from the atmosphere. patsnap.com This reaction forms barium carbonate (BaCO₃), a white, insoluble salt. atamanchemicals.comwikipedia.org The high reactivity with CO₂ makes aqueous solutions of barium hydroxide, known as baryta water, useful in analytical chemistry for titrating weak acids, as it guarantees a carbonate-free solution if kept sealed. wikipedia.org

The mechanism involves the acidic nature of carbon dioxide reacting with the basic hydroxide ions in the solution. This process is utilized in various applications, including the removal of CO₂ from gas streams and as a method for producing high-purity barium carbonate. google.comscience.gov The formation of the insoluble barium carbonate drives the reaction to completion. wikipedia.org Studies have shown that even solid barium hydroxide octahydrate is highly sensitive to natural carbonation, with commercial products sometimes containing significant amounts of barium carbonate. cristal.org

Acid-Base Neutralization Dynamics

As a strong base, barium hydroxide readily undergoes neutralization reactions with acids to form a salt and water. wikipedia.org These reactions are typically exothermic. The general equation for the neutralization of an acid (HX) with barium hydroxide is:

Ba(OH)₂(aq) + 2HX(aq) → BaX₂(aq) + 2H₂O(l)

For example, with hydrochloric acid (HCl), the reaction is: Ba(OH)₂(aq) + 2HCl(aq) → BaCl₂(aq) + 2H₂O(l) brainly.combrainly.com

And with sulfuric acid (H₂SO₄), it forms the insoluble barium sulfate (B86663): Ba(OH)₂(aq) + H₂SO₄(aq) → BaSO₄(s) + 2H₂O(l) wikipedia.orgvaia.com

The stoichiometry of the reaction is crucial, as one mole of barium hydroxide provides two moles of hydroxide ions, thus requiring two moles of a monoprotic acid for complete neutralization. pressbooks.pubck12.org This property makes barium hydroxide solutions valuable in titrations, particularly for weak or organic acids, where the sharp endpoint provided by a strong base is advantageous. wikipedia.org

Double Displacement and Precipitation Reactions

Barium hydroxide participates in double displacement reactions, often leading to the formation of precipitates.

Formation of Insoluble Barium Salts

Aqueous solutions of barium hydroxide can be used to precipitate insoluble barium salts by reacting with solutions containing the corresponding anions. wikipedia.org A prime example is the reaction with sulfate ions to form barium sulfate (BaSO₄), a dense white precipitate that is highly insoluble in water and acids. wikipedia.orgchemguide.co.uk

The ionic equation for this precipitation is: Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

This reaction is the basis for the gravimetric analysis of sulfates and is also utilized in industrial processes to remove sulfates from various products. wikipedia.org Similarly, reactions with phosphate (B84403) and carbonate ions will also yield insoluble barium salts. wikipedia.orgquora.com

Table 2: Examples of Precipitation Reactions with Barium Hydroxide

| Reactant | Precipitate Formed | Chemical Formula |

| Sulfuric Acid | Barium Sulfate wikipedia.org | BaSO₄ |

| Carbon Dioxide | Barium Carbonate atamanchemicals.comwikipedia.org | BaCO₃ |

| Copper(II) Bromide | Barium Bromide and Copper(II) Hydroxide chegg.com | BaBr₂ and Cu(OH)₂ |

| Ammonium (B1175870) Chloride | Barium Chloride ucsd.edu | BaCl₂ |

This table illustrates several common precipitation reactions involving barium hydroxide.

Endothermic Reactions with Ammonium Species

A notable characteristic of barium hydroxide is its strongly endothermic reaction with certain ammonium salts, such as ammonium chloride (NH₄Cl) or ammonium nitrate (B79036) (NH₄NO₃). wikipedia.orgwisc.edu When solid barium hydroxide octahydrate is mixed with solid ammonium chloride, the temperature of the mixture can drop significantly, often to sub-zero temperatures capable of freezing water. ucsd.eduwisc.eduunc.edu

The reaction is a double displacement followed by the release of ammonia (B1221849) gas: Ba(OH)₂·8H₂O(s) + 2NH₄Cl(s) → BaCl₂(aq) + 2NH₃(g) + 10H₂O(l) ucsd.eduvaia.com

The large increase in entropy, as two solids react to form a solution, a gas, and more liquid, drives this spontaneous endothermic process. unc.edu The absorption of heat from the surroundings is a key feature of this reaction, making it a popular classroom demonstration of endothermic processes. wisc.edursc.org

Surface Chemistry and Interfacial Reactions

The interaction of this compound, commonly known as barium hydroxide, with calcareous substrates is a subject of significant interest, particularly in the field of materials conservation. The surface chemistry is characterized by complex reaction pathways that alter the substrate's composition and structure.

The application of barium hydroxide to calcite (a crystalline form of calcium carbonate) can initiate a substitution reaction at the mineral's surface. Research has shown that barium ions (Ba²⁺) from the barium hydroxide solution can replace calcium ions (Ca²⁺) within the outer layers of the calcite crystal lattice. mdpi.com This process was chemically investigated on large single crystals of calcite, where the formation of a solid solution was observed. mdpi.comresearchgate.net

The mechanism involves the creation of a bonding material composed of a series of barium calcium carbonate solid solutions. tandfonline.com Examination using electron-beam microprobes revealed that this new layer is not uniform in composition. tandfonline.com Instead, it exhibits a compositional gradient: the layers closest to the original calcite surface have a high calcium content, which gradually decreases as the barium content increases with distance from the substrate. tandfonline.com This layered structure is believed to form through a co-precipitation mechanism, particularly in pores and cracks where calcium ions from the dissolving calcite surface are readily available. tandfonline.com

The strong adsorption of barium hydroxide onto calcite surfaces facilitates this interaction. google.com The process results in epitaxial growth, where the newly formed barium-calcium carbonate crystals align with the crystal structure of the underlying calcite substrate. mdpi.com This chemical compatibility, with barium acting as a vicar for calcium, is a key aspect of the interaction. mdpi.com

Beyond ion substitution, barium hydroxide engages in heterogeneous reactions with calcium carbonate. One significant, though less commonly cited, pathway involves the conversion of the outer shell of calcium carbonate grains into calcium hydroxide. lrmh.frresearchgate.net In this reaction, barium hydroxide reacts directly with calcium carbonate to yield barium carbonate and calcium hydroxide. lrmh.fr

This reaction is significant because it produces calcium hydroxide, which can subsequently react with atmospheric carbon dioxide in a process known as carbonation, forming a new layer of calcium carbonate. mdpi.comresearchgate.net This secondary calcite formation contributes to the consolidating effect observed when barium hydroxide is applied to calcareous materials. lrmh.fr

The interplay of these reactions—ion substitution, the heterogeneous reaction forming calcium hydroxide, and the direct carbonation of baryta—creates a complex, multi-layered system at the interface between the treatment and the calcite substrate. mdpi.comresearchgate.net

Interactive Data Table: Reaction Pathways at the Calcite-Barium Hydroxide Interface

| Reaction Pathway | Reactants | Primary Products | Description | References |

| Ion Substitution | Barium hydroxide, Calcite (Calcium Carbonate) | Barium Calcium Carbonate Solid Solution | Ba²⁺ ions substitute Ca²⁺ ions in the calcite lattice, forming a compositionally graded layer. | mdpi.com, tandfonline.com, researchgate.net |

| Heterogeneous Conversion | Barium hydroxide, Calcium Carbonate | Barium Carbonate, Calcium Hydroxide | The outer layer of calcite grains is converted to calcium hydroxide, which can then carbonate. | mdpi.com, lrmh.fr, researchgate.net, researchgate.net |

| Direct Carbonation | Barium hydroxide, Carbon Dioxide | Barium Carbonate (Witherite) | Barium hydroxide reacts with atmospheric CO₂ to precipitate barium carbonate in pores. | mdpi.com, google.com, researchgate.net |

V. Catalytic Applications and Reaction Mechanisms of Barium 2+ ;dihydroxide

Barium(2+);dihydroxide as a Strong Base in Organic Synthesis

Barium hydroxide (B78521) is frequently employed in organic synthesis as a strong base. lookchem.comwikipedia.org Its catalytic activity is evident in several key transformations, including hydrolysis, aldol (B89426) condensations, and decarboxylation reactions.

Hydrolysis Reactions of Esters and Nitriles

Barium hydroxide is an effective catalyst for the hydrolysis of both esters and nitriles. lookchem.comwikipedia.orgennoreindiachemicals.com The process, known as saponification when applied to esters, involves the cleavage of the ester or nitrile bond to yield a carboxylate salt and an alcohol or ammonia (B1221849), respectively. masterorganicchemistry.comsparkl.mewikipedia.org

Similarly, the hydrolysis of nitriles with barium hydroxide proceeds via nucleophilic attack of the hydroxide ion on the nitrile carbon, ultimately leading to the formation of a carboxylate salt and ammonia. sparkl.megoogle.com This method has been demonstrated in the hydrolysis of various nitriles, including the conversion of methacrylonitrile (B127562) to the corresponding barium salt of methacrylic acid. google.com

| Reactant | Product(s) | Catalyst | Conditions |

| Ester | Carboxylate Salt, Alcohol | Barium Hydroxide | Aqueous or alcoholic solution |

| Nitrile | Carboxylate Salt, Ammonia | Barium Hydroxide | Aqueous solution, often with heating |

| Dimethyl hendecanedioate | Monomethyl hendecanedioate | Barium Hydroxide | - |

Aldol Condensations and Related Carbonyl Reactions

Barium hydroxide is a widely used base catalyst for aldol condensation reactions and related carbonyl reactions, such as the Claisen-Schmidt condensation. wikipedia.orgennoreindiachemicals.commedium.com These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. wikipedia.org

In a typical aldol condensation, an aldehyde or ketone with an α-hydrogen atom undergoes self-condensation in the presence of a base like barium hydroxide to form a β-hydroxy aldehyde (an aldol) or a β-hydroxy ketone (a ketol). medium.comwikipedia.org The mechanism begins with the deprotonation of the α-carbon by the hydroxide ion to form an enolate ion. iitk.ac.intutoroot.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the aldehyde or ketone. tutoroot.com The resulting alkoxide intermediate is then protonated to yield the aldol or ketol. tutoroot.com Upon heating, this product can undergo dehydration to form an α,β-unsaturated aldehyde or ketone. medium.com For instance, acetone (B3395972) can be converted to diacetone alcohol using barium hydroxide as a catalyst. ennoreindiachemicals.comsciencemadness.org

The Claisen-Schmidt condensation, a related reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an α-hydrogen (like benzaldehyde), is also effectively catalyzed by barium hydroxide. cdnsciencepub.comresearchgate.net This reaction produces α,β-unsaturated ketones, also known as chalcones, which are valuable in pharmaceuticals. cdnsciencepub.comresearchgate.net The mechanism is an interfacial solid-liquid process where a carbanion is generated from the ketone on the surface of the barium hydroxide catalyst and then reacts with the aldehyde. cdnsciencepub.com Activated barium hydroxide catalysts have shown high activity and selectivity in these reactions. cdnsciencepub.comresearchgate.net

| Reactant 1 | Reactant 2 | Product | Catalyst |

| Acetone | Acetone | Diacetone alcohol | Barium Hydroxide |

| Acetaldehyde | Acetaldehyde | 3-Hydroxybutanal | Barium Hydroxide |

| Benzaldehyde | Acetophenone | Chalcone | Barium Hydroxide |

Decarboxylation Reactions of Organic Acids

Barium hydroxide is also utilized to catalyze the decarboxylation of certain organic acids, a reaction that involves the removal of a carboxyl group as carbon dioxide. wikipedia.orgennoreindiachemicals.com This method is particularly effective for the decarboxylation of α-amino acids and dicarboxylic acids to produce primary amines and cyclic ketones, respectively. sciencemadness.orgvedantu.com

When α-amino acids are heated with barium hydroxide, they undergo decarboxylation to yield primary amines and barium carbonate. wikipedia.orgvedantu.com The mechanism involves the formation of a barium salt of the amino acid, which then loses carbon dioxide upon heating.

A notable application is the synthesis of cyclopentanone (B42830) from adipic acid. sciencemadness.orgquora.com Heating adipic acid in the presence of barium hydroxide leads to the formation of barium adipate, which upon further heating, undergoes cyclization and decarboxylation to produce cyclopentanone and barium carbonate. The divalent barium ion is thought to play a role in coordinating the two carboxyl groups, facilitating the cyclization process. quora.com

| Reactant | Product | Catalyst | Byproduct |

| α-Amino Acid | Primary Amine | Barium Hydroxide | Barium Carbonate, Carbon Dioxide |

| Adipic Acid | Cyclopentanone | Barium Hydroxide | Barium Carbonate, Water |

Stereochemical Control in Organic Transformations

Barium hydroxide has demonstrated utility in controlling the stereochemical outcome of organic reactions. researchgate.net This is particularly valuable in the synthesis of complex molecules where specific stereoisomers are desired. msu.edu

One example is in the Horner-Wadsworth-Emmons reaction, where barium hydroxide can promote the clean and rapid coupling of β-ketophosphonates with base-sensitive aldehydes. researchgate.net This method has been shown to be more efficient than other methods, such as the Masamune-Roush conditions, and can be successful where other inorganic bases fail. researchgate.net

Furthermore, in the context of polyether antibiotics, barium ions have been used to isomerize low-affinity epimers to the natural, high-affinity aldol products. This suggests that the barium ion can complex with the molecule, providing a template that favors the formation of a specific stereoisomer. researchgate.net The use of barium hydroxide can also lead to complete control of cis configuration in certain cyclopropane (B1198618) systems, whereas other bases like sodium hydroxide lead to the formation of the trans-isomer. researchgate.net

Heterogeneous and Supported Catalysis

Barium hydroxide can be used as a heterogeneous catalyst, often in an "activated" form or supported on other materials. alfachemic.combohrium.com This approach offers advantages such as easier separation of the catalyst from the reaction mixture and potential for catalyst recycling. psu.edu

Michael Addition Catalysis by Activated this compound

Partially dehydrated or "activated" barium hydroxide has been shown to be an efficient catalyst for Michael addition reactions. researchgate.net The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org

Activated barium hydroxide (C-200) has been used to catalyze the Michael addition of active methylene (B1212753) compounds, such as diethyl malonate, to chalcones. researchgate.net The proposed mechanism involves a two-step process. First, the carbanion of the active methylene compound is formed on an active site of the solid catalyst. This is followed by a surface reaction between the adsorbed carbanion and the Michael acceptor. researchgate.net The use of activated barium hydroxide in these reactions has resulted in significantly better yields compared to other basic catalysts. researchgate.net However, in some cases, the yield of the Michael adduct on a barium hydroxide surface was found to be low. ias.ac.in

| Michael Donor | Michael Acceptor | Product | Catalyst |

| Diethyl malonate | Chalcone | Diethyl 2-(1,3-diphenyl-3-oxopropyl)malonate | Activated Barium Hydroxide |

| Active Methylene Compounds | Chalcones | Michael Adduct | Partially dehydrated Barium Hydroxide |

Role in Advanced Catalytic Processes

Beyond classical condensation and coupling reactions, barium hydroxide is finding applications in more advanced and specialized catalytic systems, from sustainable energy production to complex molecular synthesis.

Barium hydroxide is an effective catalyst for the transesterification of triglycerides from vegetable oils and animal fats into fatty acid methyl esters (FAME), the primary component of biodiesel. researchgate.net It can be used as a homogeneous base catalyst, which is a common method for large-scale biodiesel production due to high catalytic activity and the potential for complete conversion. mdpi.com Studies have shown that barium hydroxide exhibits very high activity and yields in the methanolysis of sunflower oil. researchgate.net For a methanol-to-oil molar ratio of 6:1 at the reflux temperature of methanol, an oil conversion of approximately 80% with a nearly quantitative ester molar fraction was achieved in just one hour. researchgate.net

In a study on biodiesel production from palm cooking oil, a 3 wt-% amount of Ba(OH)₂ catalyst at 60°C resulted in a 98.97% yield of FAME. researchgate.net While homogeneous catalysts are efficient, heterogeneous catalysts are often preferred to simplify product separation and avoid environmental issues associated with catalyst neutralization. researchgate.net Barium oxide (BaO), a related compound, has also been identified as a highly active heterogeneous catalyst for transesterification, often outperforming other alkaline earth oxides like SrO, CaO, and MgO. researchgate.net The catalytic activity of barium-containing catalysts is linked to their basicity, which facilitates the deprotonation of methanol, the key step in the transesterification mechanism. researchgate.net

Table 3: Barium Hydroxide in Biodiesel Production

| Feedstock | Catalyst | Reaction Conditions | FAME Yield/Conversion | Reference |

| Sunflower Oil | Barium Hydroxide | 6:1 Methanol:Oil, Reflux, 1 hr | ~80% Conversion | researchgate.net |

| Palm Cooking Oil | 3 wt-% Ba(OH)₂ | 9:1 Methanol:Oil, 60°C, 2 hrs | 98.97% Yield | researchgate.net |

| Karanja Oil | Barium Cerate (BaCeO₃) | 1.2 wt% catalyst, 1:19 Oil:Methanol, 65°C, 100 min | 98.4% Conversion | researchgate.net |

| Beef Tallow | Barium Oxide (BaO) | Not specified | High Activity Reported | researchgate.net |

Barium hydroxide is used as a precursor in the synthesis of barium titanate (BaTiO₃), a material with significant applications in photocatalysis and piezo-photocatalysis. bohrium.comarabjchem.org BaTiO₃ is a lead-free piezoelectric semiconductor that can degrade organic pollutants in wastewater under light irradiation (photocatalysis) and/or mechanical vibration (piezocatalysis). arabjchem.org The combination of these two, known as piezo-photocatalysis, can be particularly effective because the internal piezoelectric field generated by mechanical stress helps to separate the photogenerated electron-hole pairs, thus enhancing catalytic activity. mdpi.combath.ac.uk

In one study, composite materials of titania nanotubes and barium titanate, prepared by spin-coating with barium hydroxide solutions, showed a 28% increase in photocatalysis rates for the degradation of diclofenac. irb.hr BaTiO₃-based materials are synthesized via methods like sol-gel hydrothermal processes, where barium hydroxide is a key starting material. mdpi.comrsc.org These catalysts work by generating highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (•O₂⁻), which can break down complex organic molecules. mdpi.comarabjchem.org The efficiency of BaTiO₃-based photocatalysts can be further enhanced by doping with other elements or creating heterojunctions with other semiconductors. bohrium.com

Anhydrous barium hydroxide has emerged as a valuable reagent for achieving selective functionalization in complex molecules, such as calixarenes. mdpi.comresearchgate.net Calixarenes are macrocyclic compounds whose specific functionalization is crucial for their application as receptors for ions and molecules. mdpi.com The use of anhydrous Ba(OH)₂ as a base allows for the selective alkylation of one specific hydroxyl group out of several available on the calix d-nb.infoarene scaffold. mdpi.comresearchgate.net

This method has been successfully applied to the synthesis of inherently chiral calix d-nb.infoarene derivatives. mdpi.comresearchgate.net For example, it facilitates the regioselective introduction of a third alkyl group onto a disubstituted calix d-nb.infoarene. mdpi.com The procedure typically involves using a slight excess of anhydrous barium hydroxide in a solvent like DMF at room temperature for an extended period. mdpi.com This approach is advantageous over previous methods that used a mixture of Ba(OH)₂·8H₂O and BaO, as it avoids the formation of additional Ba(OH)₂ during the reaction and is more cost-effective. mdpi.com Barium hydroxide has also been used to mediate multicomponent reactions for the regioselective synthesis of complex heterocyclic structures like pyrimidines. nih.gov

Vi. Integration of Barium 2+ ;dihydroxide in Advanced Materials Science and Engineering

Precursor in the Synthesis of Functional Barium Compounds

Barium hydroxide (B78521) serves as a critical starting material for producing other barium compounds and for purification processes in various industries. wikipedia.orgpenpet.combyjus.com Its chemical reactivity, particularly the low solubility of its reaction products like barium sulfate (B86663), is exploited in numerous applications. wikipedia.orgbyjus.comcollegedunia.com

Barium hydroxide is a key precursor in the manufacturing of various barium salts. atamanchemicals.comceramic-glazes.comchemdad.com Through neutralization reactions with different acids, it forms the corresponding barium salt. For instance, reacting barium hydroxide with sulfuric acid produces barium sulfate, while reacting it with phosphoric acid yields barium phosphate (B84403). wikipedia.orgcollegedunia.com These salts have diverse industrial uses. Barium hydroxide is also utilized in the synthesis of organic barium compounds, which act as additives for oils and stabilizers for plastics. chemdad.comecoinvent.org

The process often involves dissolving barium oxide in water to prepare barium hydroxide, which is then reacted to create the desired salt. wikipedia.orgbyjus.comtestbook.com This method is fundamental in the chemical industry for producing high-purity barium compounds. atamanchemicals.compatsnap.com

Table 1: Industrial Production of Barium Salts from Barium Hydroxide

| Reactant Acid | Resulting Barium Salt | Chemical Equation | Industrial Application of Salt |

| Sulfuric Acid (H₂SO₄) | Barium Sulfate (BaSO₄) | Ba(OH)₂ + H₂SO₄ → BaSO₄ + 2H₂O | Pigments, filler in plastics, medical imaging |

| Phosphoric Acid (H₃PO₄) | Barium Phosphate (Ba₃(PO₄)₂) | 3Ba(OH)₂ + 2H₃PO₄ → Ba₃(PO₄)₂ + 6H₂O | Glass manufacturing, ceramics |

| Hydrogen Sulfide (B99878) (H₂S) | Barium Sulfide (BaS) | Ba(OH)₂ + H₂S → BaS + 2H₂O | Precursor for other barium compounds, electronics |

| Carbon Dioxide (CO₂) | Barium Carbonate (BaCO₃) | Ba(OH)₂ + CO₂ → BaCO₃ + H₂O | Speciality glass, glazes, bricks, ceramics |

One of the most significant industrial applications of barium hydroxide is the removal of sulfates from various aqueous solutions, a process often referred to as desulfation. penpet.comicm.edu.pl This application leverages the very low solubility of barium sulfate (BaSO₄). wikipedia.orgbyjus.com When barium hydroxide is added to a solution containing sulfate ions, it precipitates as barium sulfate, which can then be easily removed by filtration. icm.edu.plgoogle.com

This process is critical in treating industrial wastewater, particularly from mining operations (acid mine drainage), to meet regulatory standards. icm.edu.plnih.gov Barium hydroxide is highly effective in removing dissolved sulfate across a wide pH range. icm.edu.plresearchgate.net The process can also be adapted to remove dissolved metals from industrial effluents. icm.edu.pl

Barium hydroxide is also employed as a dehydrating agent. ecoinvent.orgbarium-hydroxide.com Its monohydrate form is particularly used to dehydrate and deacidify various products, including fats, oils, and waxes, by removing sulfuric acid. ecoinvent.orgbarium-hydroxide.com

Applications in Ceramics, Glass, and Composite Materials

Barium hydroxide, or the barium oxide (BaO) derived from its decomposition, is a valuable component in the manufacturing of ceramics, glass, and advanced composite materials. atamanchemicals.comtestbook.com It modifies the properties of these materials, enhancing their performance for specific applications.

In ceramics, a flux is a material that lowers the melting point of the primary glass-forming components like silica (B1680970) and alumina, promoting liquefaction and vitrification. wikipedia.org Barium oxide, often introduced into the ceramic body or glaze mixture as barium carbonate (which can be produced from barium hydroxide), acts as a flux. wikipedia.orgcamachem.comazom.com It helps to create a limited and controlled amount of glass within the ceramic body, which cements the crystalline phases together. wikipedia.org

In glazes, barium oxide can produce attractive satin-matte surfaces by encouraging the growth of micro-crystals. digitalfire.com It also has unique interactions with coloring oxides, for example, producing a distinct blue color with copper. digitalfire.com While it is an active flux at higher temperatures, in larger amounts, it can become refractory. digitalfire.com Barium hydroxide itself can be used in the production of ceramic products to prevent fading. atamanchemicals.com

Barium compounds, primarily barium oxide derived from the decomposition of barium hydroxide or carbonate, are used to modify the optical properties of glass. sunecochemical.com The addition of BaO to a glass formulation can increase the refractive index, leading to enhanced brilliance and clarity in specialty glasses. digitalfire.commdpi.com This makes barium-containing glasses useful for optical applications. researchcommons.org

Research has shown that increasing the concentration of BaO in borosilicate or boro-tellurite glass systems increases the refractive index and density while decreasing the optical band gap. mdpi.comchalcogen.ro Adding BaO to phosphate glasses has been found to enhance thermal stability and chemical resistance. rsc.org These properties make barium-modified glass suitable for applications such as radiation shielding and various optical components. researchgate.net

Table 2: Effect of Barium Oxide (BaO) on Glass Properties

| Glass System | Property Modified | Effect of Increased BaO Content | Reference |

| Boro-tellurite Glass | Optical Band Gap | Decrease | chalcogen.ro |

| Borosilicate Glass | Refractive Index | Increase | mdpi.com |

| Phosphate Glass | Thermal Stability | Increase | rsc.org |

| Barium Borate Glass | Density | Increase | researchgate.net |

Barium hydroxide is a crucial precursor in the synthesis of barium titanate (BaTiO₃), a ferroelectric ceramic with wide applications in electronics, particularly in multilayer ceramic capacitors (MLCCs). researchgate.nettandfonline.combohrium.com Various wet-chemical methods utilize barium hydroxide to produce high-purity, fine BaTiO₃ powders.

One common method is hydrothermal synthesis, where barium hydroxide and a titanium source (like titanium dioxide or titanium tetrachloride) react in an aqueous solution under controlled temperature and pressure. researchgate.nettandfonline.comustb.edu.cn This method allows for the synthesis of BaTiO₃ nanoparticles with specific crystal structures (e.g., tetragonal or cubic) and morphologies at relatively low temperatures. researchgate.nettandfonline.com For instance, phase-pure cubic BaTiO₃ powders have been synthesized at temperatures as low as 80°C using barium hydroxide and a titanium peroxo-hydroxide precursor. tandfonline.com The hydroxide ions from Ba(OH)₂ play a critical role in the nucleation and crystallization of BaTiO₃. researchgate.net

Beyond barium titanate, barium hydroxide is also used as a starting material in the synthesis of other complex perovskite-type oxides. For example, a new perovskite-type bismuth oxide, Ba₀.₉₆Bi₀.₈₆O₂.₅₉(OH)₀.₄₁, was prepared via a low-temperature hydrothermal reaction using barium hydroxide octahydrate. researchgate.net The addition of barium titanate, synthesized from precursors like barium hydroxide, into perovskite solar cells has been shown to reduce defect density and improve photoelectric performance. rsc.org

Material Conservation and Cultural Heritage Science

Barium hydroxide, also known as baryta water, has been a key inorganic consolidant in the restoration of cultural heritage, particularly for calcareous materials, throughout the 19th and 20th centuries. mdpi.com Its application is primarily aimed at strengthening deteriorated stone and protecting it from further decay.

The primary mechanism behind the consolidating action of barium hydroxide on calcareous stones like limestone and marble is a carbonation reaction. mdpi.com When an aqueous solution of barium hydroxide is applied to the porous stone, it reacts with atmospheric carbon dioxide to precipitate barium carbonate (witherite). mdpi.comproyectopatrimonio.info This newly formed mineral phase crystallizes within the pores of the stone, binding the loose grains together and thereby increasing the material's cohesion and mechanical resistance. culturalheritage.orgproyectopatrimonio.info

The chemical compatibility of barium carbonate with the calcium carbonate substrate of the stone is a significant advantage of this treatment. mdpi.com Barium and calcium are both alkaline-earth metals, and the resulting barium carbonate is considered chemically similar to the original stone matrix. proyectopatrimonio.info Research suggests that a solid solution of barium-calcium carbonate can form, which enhances the bond between the consolidant and the calcite crystals of the stone. core.ac.uklrmh.fr

In addition to consolidation through carbonation, barium hydroxide treatments can also address the presence of gypsum (calcium sulfate dihydrate), a common and damaging salt found in weathered calcareous stones. Barium hydroxide reacts with gypsum to form the highly insoluble and stable barium sulfate. proyectopatrimonio.info This process, often part of the "Florentine method," effectively immobilizes the harmful sulfates, preventing their dissolution and recrystallization cycles that lead to further deterioration. lrmh.frscispace.com The Florentine method is a two-step process that first involves the application of ammonium (B1175870) carbonate to convert gypsum into calcium carbonate and soluble ammonium sulfate, followed by a barium hydroxide treatment to precipitate the highly insoluble barium sulfate. lrmh.fr

The effectiveness of the consolidation can be influenced by several factors, including the porosity and grain size of the stone. researchgate.net Studies on high-porosity limestones have shown that barium hydroxide can be particularly effective, with a dual mechanism of action involving both carbonation and the replacement of calcium by barium in the calcite lattice, followed by the carbonation of the released calcium hydroxide. researchgate.net However, the application method is crucial; for instance, complete immersion in the solution can lead to better outcomes than capillary application in situ. researchgate.netresearchgate.net

The following table summarizes the key reactions involved in the consolidation treatment of calcareous architectural elements with barium hydroxide:

| Reactants | Products | Purpose |

| Barium hydroxide + Carbon dioxide | Barium carbonate | Consolidation of stone matrix |

| Barium hydroxide + Gypsum | Barium sulfate + Calcium hydroxide | Immobilization of harmful sulfates |

| Calcium hydroxide (from previous reaction) + Carbon dioxide | Calcium carbonate | Further consolidation |

The long-term stability and effectiveness of barium hydroxide conservation treatments are critical for their application in cultural heritage. mdpi.com Several studies have been conducted to evaluate the performance of these treatments over extended periods, some assessing interventions carried out several decades ago. mdpi.comresearchgate.net

One of the key advantages of barium hydroxide as a consolidant is its inorganic nature, which makes it more chemically compatible with the stone substrate compared to many organic polymers. mdpi.com This compatibility contributes to the long-term stability of the treatment. europa.eu The resulting barium carbonate is a stable compound that can endure environmental weathering. mdpi.com

Assessments of long-term efficacy have been performed on various types of calcareous stones, including Carrara marble and Vicenza white limestone. mdpi.comresearchgate.net These studies often involve subjecting treated samples to natural and artificial weathering to simulate long-term exposure. mdpi.comresearchgate.net The evaluation of the treatment's performance relies on a range of analytical techniques:

Microscopic Observations and Scanning Electron Microscopy (SEM-EDX): These techniques are used to visualize the distribution of the consolidant within the stone's pores and to identify the elemental composition of the newly formed crystals. mdpi.comresearchgate.net SEM-EDX analyses have confirmed the formation of acicular crystals of pure barium carbonate within the stone's porosity. mdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is employed to ascertain the chemical composition of the reaction products, confirming the presence of barium carbonate. mdpi.comresearchgate.net

Physical Properties Testing: The effectiveness of the consolidation is quantified by measuring changes in physical properties such as surface hardness and water absorption. researchgate.netresearchgate.net Studies have shown a significant increase in surface hardness and a decrease in water solubility after treatment. researchgate.net However, the water absorption capacity may gradually return to values closer to the untreated stone over time. researchgate.net

Drilling Resistance: This technique measures the resistance of the stone to drilling, providing an indication of the depth and effectiveness of the consolidation. researchgate.net Improvements in drilling resistance have been observed to a depth of 2 cm in porous limestones. researchgate.net

A study on Venetian historical artifacts treated in the 1960s and 1970s demonstrated the stability and enduring chemical behavior of the barium hydroxide treatment. mdpi.com The treatment was found to partially fill the porosity with barium carbonate, respecting the material's permeability. mdpi.com Onsite experiments on Ançã limestone showed a positive outcome even after six years of natural exposure. researchgate.net

Despite the generally positive outcomes, the efficacy of the treatment can be inconsistent. Some studies have reported "not satisfying" results, attributing the inefficacy to factors such as unsuitable cleaning procedures prior to consolidation. researchgate.net The success of the treatment can also vary depending on the type of cultural heritage object; for example, it has shown positive results on frescoes but has had negative consequences on some stone artifacts. researchgate.netmdpi.com

The following table presents a summary of findings from long-term efficacy assessments of barium hydroxide treatments:

| Stone Type | Assessment Period | Key Findings | Analytical Techniques Used |

| Carrara marble and Vicenza white limestone | Decades (treatments from 1960s-70s) | Stable treatment, partial filling of pores with barium carbonate, respected permeability. mdpi.com | Microscopic observations, sponge tests, FTIR, SEM-EDX. mdpi.com |

| Dolomitic marble | - | Significant decrease in water solubility and increase in surface hardness. researchgate.net | XRD, FTIR, SEM-EDX. researchgate.net |

| High porosity limestones (Ançã and Lecce) | Up to 6 years onsite | Positive outcome after natural exposure, improved drilling resistance. researchgate.net | Drilling resistance, water absorption. researchgate.net |

| Various (general review) | - | Can be effective, but success is not always guaranteed and depends on application and substrate. researchgate.net | - |

Vii. Advanced Spectroscopic and Analytical Characterization of Barium 2+ ;dihydroxide Systems

Spectroscopic Techniques for Chemical State and Bonding Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure and bonding within barium hydroxide (B78521). These techniques probe the interactions of electromagnetic radiation with the compound, revealing details about its vibrational and electronic properties.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a sample by measuring the absorption of infrared radiation. In the analysis of barium hydroxide, FTIR spectra reveal distinct vibrational modes associated with its constituent bonds.

Key vibrational bands observed in the FTIR spectrum of barium hydroxide include:

O-H Stretching: A sharp and prominent vibrational band is typically observed around 3574 cm⁻¹, which corresponds to the stretching modes of the hydroxyl (OH) groups in Ba(OH)₂. researchgate.net The presence of adsorbed or lattice water can lead to broader bands in the region of 3300-3500 cm⁻¹. researchgate.net For instance, bands at 3425 cm⁻¹ and 3315 cm⁻¹ have been attributed to water molecule stretching and bound OH stretching, respectively. researchgate.net

Ba-OH Stretching: A band appearing around 1750 cm⁻¹ has been identified as the Ba-OH stretching vibration. researchgate.net

H₂O Deformation: The deformation or bending vibration of absorbed water molecules is indicated by a band in the range of 1600-1640 cm⁻¹. researchgate.net

Ba-O Stretching: Bands observed at lower frequencies, such as 693 cm⁻¹, 857 cm⁻¹, and 1582 cm⁻¹, are attributed to the stretching of the Ba-O bond. researchgate.net

The positions and intensities of these bands can be influenced by factors such as hydration state, particle size, and the presence of impurities. For example, in studies involving the reaction of barium hydroxide, the absence of the sharp OH stretching band at 3570 cm⁻¹ can indicate a reaction between barium hydroxide and another substance, such as methanol. researchgate.net

FTIR Spectral Data for Barium(2+);dihydroxide

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| OH Stretching (in Ba(OH)₂) | 3574 | researchgate.net |

| Water Molecule Stretching | 3425 | researchgate.net |

| Bound OH Stretching | 3315 | researchgate.net |

| Ba-OH Stretching | 1750 | researchgate.net |

| Absorbed Water Deformation | 1600-1640 | researchgate.net |

| Ba-O Stretching | 693, 857, 1582 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy orbital to a higher energy anti-bonding orbital. libretexts.org For barium hydroxide, UV-Vis spectroscopy can provide information about its optical properties, such as the band gap.

In a study of barium hydroxide nanoparticles, the highest light absorption was noted at 310 nm. atlantis-press.com From the UV spectrum, the band gap of barium hydroxide nanoparticles has been calculated to be around 3.5 eV to 4.65 eV. atlantis-press.comresearchgate.net The specific electronic transitions that can occur include promotions from π bonding orbitals to π anti-bonding orbitals (π → π) and from non-bonding orbitals to π anti-bonding orbitals (n → π). libretexts.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. escholarship.org XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For barium hydroxide, XPS is used to characterize the core level spectra of barium and oxygen. The binding energies of the Ba 3d and O 1s electrons provide information about the chemical environment of these atoms.

Ba 3d: The Ba 3d spectrum for Ba(OH)₂ shows two peaks corresponding to the Ba 3d₅/₂ and Ba 3d₃/₂ spin-orbit components. These have been reported at binding energies of approximately 90.0 eV and 92.6 eV, respectively. escholarship.org Another study identified the Ba 3d₅/₂ line at 780.2 eV, which was attributed to both carbonate and hydroxide species. tandfonline.com The presence of barium species with a low binding energy of 777.8 eV has also been noted. tandfonline.com

O 1s: The main O 1s peak for Ba(OH)₂ is observed at a binding energy of around 530.8 eV. escholarship.org Another report places this peak at 531.4 eV, consisting of contributions from both carbonate and hydroxide. tandfonline.com

It is important to note that surface contamination, particularly with barium carbonate (BaCO₃), can significantly affect the XPS spectra of barium hydroxide. iaea.orgosti.gov

XPS Core Level Binding Energies for this compound

| Core Level | Binding Energy (eV) | Reference |

| Ba 3d₅/₂ | 90.0 | escholarship.org |

| Ba 3d₃/₂ | 92.6 | escholarship.org |

| O 1s | 530.8 | escholarship.org |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is an element-specific technique that provides information on the electronic structure and orientation of molecules or molecular fragments. psu.edu It involves tuning the photon energy of X-rays through the absorption edge of a specific element. psu.edu

In the context of barium hydroxide, O K-edge NEXAFS spectroscopy can be particularly informative. escholarship.org The preparation process of the barium hydroxide layer is crucial for obtaining accurate NEXAFS spectra, often involving the exposure of a barium oxide (BaO) layer to water vapor. escholarship.org The interpretation of in situ NEXAFS data is greatly aided by reliable reference data for related barium compounds like BaO and BaCO₃. escholarship.org

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FTIR. nanografi.com It is based on the inelastic scattering of monochromatic light, usually from a laser source. The observed frequency shifts in the scattered light correspond to the vibrational modes of the molecule.

For barium hydroxide octahydrate (Ba(OH)₂·8H₂O), Raman spectra exhibit features in two main regions: